molecular formula C10H11NO B12117920 2,5-dimethyl-3H-isoindol-1-one

2,5-dimethyl-3H-isoindol-1-one

Cat. No.: B12117920
M. Wt: 161.20 g/mol
InChI Key: PKWDFSGJQCYEEH-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3H-isoindol-1-one (CAS 58083-51-5) is a heterocyclic organic compound featuring an isoindole backbone fused with a ketone group at the 1-position and methyl substituents at the 2- and 5-positions. The compound belongs to the isoindolinone family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a five-membered lactam ring. This structural framework imparts unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry. The methyl groups at positions 2 and 5 enhance lipophilicity and influence reactivity, distinguishing it from simpler isoindolinones .

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

2,5-dimethyl-3H-isoindol-1-one

InChI

InChI=1S/C10H11NO/c1-7-3-4-9-8(5-7)6-11(2)10(9)12/h3-5H,6H2,1-2H3

InChI Key

PKWDFSGJQCYEEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)N(C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-3H-isoindol-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-methylphthalimide with methyl iodide under basic conditions to form the desired product . Another approach includes the use of N-ethenyl-2-iodobenzamide as a starting material, which undergoes cyclization to yield 2,5-dimethyl-3H-isoindol-1-one .

Industrial Production Methods

Industrial production methods for 2,5-dimethyl-3H-isoindol-1-one are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-3H-isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoindoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted isoindolines, depending on the specific reagents and conditions used.

Scientific Research Applications

2,5-Dimethyl-3H-isoindol-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-3H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are still ongoing, but it is believed to interact with cellular proteins and nucleic acids, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name CAS Number Key Substituents Structural Features
2,5-Dimethyl-3H-isoindol-1-one 58083-51-5 Methyl at C2, C5 Monocyclic ketone, 3H tautomer
Isoindolin-1-one 85-41-6 No substituents Parent compound, unsubstituted
2-Methylisoindoline-1,3-dione 550-44-7 Methyl at C2, dual ketones (1,3-dione) Increased electron-withdrawing character
N-Butylphthalimide 1515-72-6 Butyl group at N-position Larger alkyl chain, enhanced solubility
2-Isopropylisoindoline-1,3-dione 304-17-6 Isopropyl at C2, dual ketones Steric hindrance, branched substituent
N-Acetylphthalimide 1971-49-9 Acetyl at N-position Electron-withdrawing acyl group

Key Comparisons:

  • Electronic Effects :

    • The dual ketone groups in 2-methylisoindoline-1,3-dione (CAS 550-44-7) increase electron-withdrawing properties compared to the single ketone in 2,5-dimethyl-3H-isoindol-1-one. This enhances reactivity in nucleophilic substitutions but reduces stability under acidic conditions .
    • N-Acetylphthalimide (CAS 1971-49-9) introduces an electron-withdrawing acetyl group, further polarizing the ring system compared to the methyl-substituted target compound .
  • Steric and Solubility Profiles: The butyl group in N-butylphthalimide (CAS 1515-72-6) improves solubility in nonpolar solvents, whereas the methyl groups in 2,5-dimethyl-3H-isoindol-1-one offer moderate lipophilicity without significant steric hindrance .
  • Tautomerism and Stability :

    • 2,5-Dimethyl-3H-isoindol-1-one exhibits tautomerism (1H/3H forms), a feature absent in fully saturated derivatives like isoindolin-1-one (CAS 85-41-6). This tautomerism can influence its spectroscopic properties and binding interactions in biological systems .

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